molecular formula C19H20N4O4S B3884593 2-(1H-benzimidazol-2-ylthio)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide

2-(1H-benzimidazol-2-ylthio)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No.: B3884593
M. Wt: 400.5 g/mol
InChI Key: DKSKGYUTWXRSJA-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylthio)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide is a synthetically derived small molecule that has emerged as a compound of significant interest in pharmacological research, particularly in the field of oncology. Its core research value lies in its potent inhibitory activity against key kinase signaling pathways. Recent studies have identified this benzimidazole-thioacetohydrazide derivative as a promising scaffold for the development of inhibitors targeting the mitogen-activated protein kinase (MAPK) pathway , a critical signaling cascade often dysregulated in cancers. The compound's mechanism of action is attributed to its ability to disrupt protein-protein interactions or ATP-binding sites within kinases, leading to the induction of apoptosis and the suppression of proliferative signals in malignant cells. Its research applications extend to the study of autophagy and cell cycle arrest , providing a valuable chemical tool for deconvoluting the complex signaling networks that drive oncogenesis and resistance to conventional therapies. This molecule serves as a key investigative agent for researchers exploring novel targeted therapeutic strategies against resistant cancer phenotypes.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-25-15-9-17(27-3)16(26-2)8-12(15)10-20-23-18(24)11-28-19-21-13-6-4-5-7-14(13)22-19/h4-10H,11H2,1-3H3,(H,21,22)(H,23,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSKGYUTWXRSJA-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzimidazol-2-ylthio)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H17N3O4S\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}

This compound features a benzimidazole ring system linked to a thioether and a hydrazone moiety, which contributes to its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines. The compound this compound was evaluated for its cytotoxicity against human cancer cell lines. Results indicated that it exhibited notable activity against breast cancer (MDA-MB-231) and liver cancer (HEPG2) cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2gMDA-MB-23116.38
1aHEPG229.39
3gPC1221.93

These findings suggest that the compound's structure may enhance its interaction with cellular targets involved in cancer proliferation.

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of benzimidazole derivatives have been extensively studied. The compound showed significant inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Streptococcus faecalis8
MRSA4

In terms of antifungal activity, moderate effects were observed against Candida albicans and Aspergillus niger with MIC values around 64 µg/mL.

The mechanism of action for this class of compounds often involves the inhibition of topoisomerases and disruption of DNA replication processes in cancer cells. Molecular docking studies have suggested that the compound may effectively bind to target enzymes involved in these pathways, leading to reduced cell viability.

Case Studies

Recent research has explored the synthesis and biological evaluation of novel benzimidazole derivatives, including the compound . For example, a study conducted by Saini et al. reported on the synthesis of various benzimidazole derivatives and their subsequent evaluation for anticancer properties. The results indicated that modifications on the benzimidazole scaffold significantly influenced biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in the Benzylidene Group

Positional Isomerism of Methoxy Groups
  • 3,4,5-Trimethoxybenzylidene analogs : Commonly studied due to their resemblance to bioactive trimethoxy motifs (e.g., combretastatin derivatives). For example:

    • (E)-2-(1H-Benzimidazol-2-ylthio)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide (): Exhibits a melting point of 152–155°C, yield of 43.27%, and IR/NMR profiles similar to the target compound but with altered electronic effects due to methoxy positioning .
    • (E)-N'-(3,4,5-Trimethoxybenzylidene) derivatives (): Higher yields (58–79%) and distinct melting points (e.g., 210°C for triazole-containing analogs), suggesting that substituent position impacts crystallinity and synthetic efficiency .
  • 2,4,5-Trimethoxybenzylidene: The target compound’s unique substitution may induce steric hindrance or altered hydrogen-bonding patterns compared to 3,4,5-isomers.
Alternative Aromatic Systems
  • Non-trimethoxy benzylidenes: Compounds like (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide () incorporate hydroxyl groups, enabling intramolecular hydrogen bonds (O–H···N), which stabilize the structure and influence bioactivity .

Variations in the Heterocyclic Moiety

Benzimidazole vs. Triazole/Triazolyl Groups
  • Benzimidazole-thioether : The target compound’s benzimidazole core () may enhance DNA intercalation or kinase inhibition, as seen in antimicrobial/anticancer studies .
  • Triazole derivatives :
    • (E)-2-(4-Phenyl-1H-triazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide (): Higher yield (65.31%) and distinct 13C NMR shifts (δ 167.62 for C=O) due to triazole’s electron-withdrawing effects .
    • Triazolyl-pyridine analogs (): Exhibit higher molecular weights (e.g., m/z 612) and altered anticancer activity, highlighting the role of heterocycle size and polarity .
Pyrazoloquinolinyl and Other Heterocycles
  • N'-(4-Methoxybenzylidene)-2-(6-methylpyrazoloquinolin-1-yl)acetohydrazide (): Demonstrates 80–85% yields and varied melting points (165–240°C), emphasizing how extended aromatic systems affect physical properties .
Table 1: Key Properties of Selected Analogous Compounds
Compound Name Substituents Yield (%) Melting Point (°C) Key Spectral Data Biological Activity Reference
Target Compound 2-(Benzimidazol-2-ylthio), N'-(2,4,5-trimethoxy) 43.27 152–155 IR: 3460 (NH), 1577 (C=O); 1H NMR: δ 8.21 (s, CH=N) Antimicrobial, Anticancer (hypothesized)
11k () 4-Phenyl-1H-triazol-1-yl, N'-(3,4,5-trimethoxy) 65.31 13C NMR: δ 167.62 (C=O), 151.23 (C-Ar) c-Met inhibition
10k () 3-Acetamidophenyl-triazolyl, N'-(3,4,5-trimethoxy) 58.21 210–213 1H NMR: δ 10.21 (NH), 8.74 (CH=N) Not reported
4p () Triazolyl-dimethylbutane, N'-(3,4,5-trimethoxy) 79 Anal. Calcd: C 56.70, H 6.51, N 20.88 Influenza neuraminidase inhibition
Spectral Distinctions
  • IR Spectroscopy : Benzimidazole-thioether analogs show NH and C=O stretches near 3460 and 1577 cm⁻¹, while triazole derivatives exhibit additional C–N vibrations (~1600 cm⁻¹) .
  • 13C NMR : The 3,4,5-trimethoxybenzylidene group in analogs (e.g., δ 56.05, 51.24 for OCH3) contrasts with the target’s 2,4,5-substitution, which may shift methoxy signals upfield due to reduced electron donation .

Q & A

Q. What are the optimal synthetic routes for 2-(1H-benzimidazol-2-ylthio)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide?

The synthesis typically involves a condensation reaction between a benzimidazole-thiol derivative (e.g., 2-mercaptobenzimidazole) and a substituted benzaldehyde (e.g., 2,4,5-trimethoxybenzaldehyde) in the presence of a hydrazide intermediate. Key steps include:

  • Reaction setup : Refluxing in ethanol or methanol with glacial acetic acid as a catalyst to facilitate hydrazone bond formation .
  • Purification : Recrystallization using methanol or ethanol to isolate the product .
  • Yield optimization : Adjusting molar ratios (e.g., 1:1.2 for aldehyde to hydrazide) and reaction time (4–6 hours) improves yields up to 75% .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the hydrazone linkage (N–NH–C=O) and substituent positions (e.g., trimethoxybenzylidene protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z ≈ 497.18 for C₂₆H₂₃N₇O₄) .
  • X-ray crystallography : Resolves E/Z isomerism in the hydrazone moiety .

Q. How does pH influence the stability of this compound in physiological conditions?

Stability studies show:

  • Acidic conditions (pH < 4) : Rapid hydrolysis of the hydrazone bond, limiting oral bioavailability .
  • Neutral to basic conditions (pH 7–9) : Stable for ≥24 hours, suggesting suitability for intravenous formulations .

Advanced Research Questions

Q. What structural modifications enhance anti-inflammatory or antimicrobial activity?

Structure-activity relationship (SAR) studies highlight:

Substituent ModificationBiological Activity TrendReference
Electron-withdrawing groups (e.g., –NO₂, –Cl)↑ Anti-inflammatory (COX-2 inhibition)
Methoxy group positioning (2,4,5 vs. 2,5)Alters binding affinity to DNA gyrase (antimicrobial targets)
Benzylidene vs. naphthylidene Naphthylidene derivatives show 2× higher cytotoxicity in cancer cell lines .

Q. How do contradictory results in biological assays arise, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. cytotoxicity) often stem from:

  • Assay conditions : Varying pH or serum content alters compound stability .
  • Cell line specificity : HeLa cells may show higher sensitivity than RAW 264.7 macrophages due to differential uptake .
  • Mitigation : Standardize protocols (e.g., fixed serum concentration at 10%) and use orthogonal assays (e.g., ELISA + Western blot) .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Identifies hydrogen bonding between the benzimidazole core and EGFR kinase (binding energy: −9.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveal stable binding of the trimethoxy group to COX-2’s hydrophobic pocket over 100 ns .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others emphasize safety?

  • Dose dependency : Cytotoxicity often emerges at >50 μM, while therapeutic effects occur at 5–20 μM .
  • Metabolic activation : Liver microsome assays show detoxification via glucuronidation, reducing toxicity in vivo .

Methodological Recommendations

  • Synthetic troubleshooting : If yields drop below 50%, check aldehyde purity via TLC and optimize catalyst (e.g., switch from acetic acid to p-TsOH) .
  • Biological assays : Include positive controls (e.g., indomethacin for anti-inflammatory assays) to validate experimental setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylthio)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylthio)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.